Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

Catalog No.
S932617
CAS No.
1879797-93-9
M.F
C10H16F2N2O
M. Wt
218.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)met...

CAS Number

1879797-93-9

Product Name

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

IUPAC Name

azetidin-3-yl-[4-(difluoromethyl)piperidin-1-yl]methanone

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

InChI

InChI=1S/C10H16F2N2O/c11-9(12)7-1-3-14(4-2-7)10(15)8-5-13-6-8/h7-9,13H,1-6H2

InChI Key

SAOIMHPEXDBMFZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(F)F)C(=O)C2CNC2

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)C2CNC2

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone is a complex organic compound characterized by the presence of both azetidine and piperidine rings. Its molecular formula is C12H14F2N2OC_{12}H_{14}F_2N_2O, with a molecular weight of approximately 250.25 g/mol. The structure includes a four-membered azetidine ring and a six-membered piperidine ring, which contributes to its unique chemical properties and potential biological activities.

The compound's structural features allow for various interactions with biological targets, making it a subject of interest in medicinal chemistry. The difluoromethyl group attached to the piperidine ring enhances its lipophilicity and may influence its pharmacokinetic properties.

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone, also known by its Chemical Abstracts Service (CAS) registry number XXXXXX (CAS ), is an organic molecule containing a seven-membered ring (azetidin-3-yl) and a six-membered ring (piperidin-1-yl) linked by a carbonyl group (methanone). Research on this specific molecule appears to be limited.

  • Medicinal Chemistry


    Scientists have investigated azetidinone derivatives for their potential as medicinal agents due to their ability to interact with various biological targets. Some studies have looked at their potential anticonvulsant, antibacterial, and antifungal properties [].

  • Material Science

    Research has explored piperidine-based molecules for their potential applications in material science. For example, some studies have investigated their use as catalysts or components in organic light-emitting diodes (OLEDs).

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
  • Cyclization: The compound may undergo intramolecular cyclization to generate more complex heterocyclic structures.

These reactions are facilitated under specific conditions, often involving organic solvents and catalysts to optimize yields and reaction rates.

The biological activity of azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. This compound has shown potential in modulating enzyme activity, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor for certain enzymes involved in neurochemical processes, thus suggesting applications in treating neurological disorders.

In preliminary studies, compounds with similar structures have exhibited activity against cancer cell lines and other diseases, indicating that azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone may also possess anticancer properties.

The synthesis of azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
  • Formation of the Azetidine Ring: The azetidine ring is synthesized via cyclization of suitable precursors such as 3-chloropropionyl chloride with an amine.
  • Coupling Reaction: The piperidine and azetidine rings are coupled using reagents like ethyl chloroformate under controlled conditions.

Advanced techniques such as continuous flow chemistry may be employed in industrial settings to enhance yield and purity during synthesis.

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting neurological disorders and cancer.
  • Chemical Research: The compound is utilized in studies focusing on enzyme interactions and protein binding.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies of azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone have revealed its potential to bind effectively to specific receptors and enzymes. These studies often employ techniques such as docking simulations and binding affinity assays to assess how the compound interacts at the molecular level. Preliminary results indicate that it may inhibit enzymes related to inflammatory pathways or neurodegenerative diseases.

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-olContains a thiadiazole ringDifferent biological activities due to thiadiazole
1-(Azetidine-3-carbonyl)piperidin-4-olLacks difluoromethyl groupMay affect solubility and reactivity
2-(Piperidin-4-yl)ethan-1-olLacks azetidine ringDifferent pharmacological properties

The uniqueness of azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone lies in its combination of both piperidine and azetidine rings along with the difluoromethyl group, providing a versatile scaffold for various chemical and biological applications.

XLogP3

0.6

Dates

Last modified: 08-16-2023

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